3-(Methylthio)pyridine

Descripción

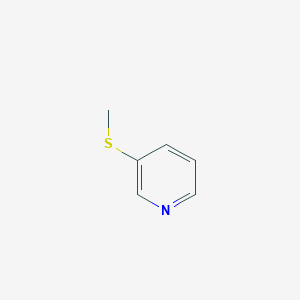

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULOGPOZBOCNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172119 | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18794-33-7 | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Strategies for 3 Methylthio Pyridine and Its Functionalized Analogues

Regioselective Thioalkylation and Alkylation Methods for Pyridine (B92270) Ring Systems

The direct functionalization of the pyridine ring presents a significant challenge due to its electron-deficient nature, which deactivates it towards electrophilic substitution. beilstein-journals.org Consequently, achieving regioselectivity in alkylation and thioalkylation reactions is a key focus of synthetic development.

Classical approaches to pyridine alkylation often involve nucleophilic aromatic substitution (SNAr) mechanisms, typically by reacting electronically biased pyridines with potent nucleophiles like alkyllithium reagents. acs.org A well-established method for alkylating pyridine derivatives at the 2, 4, or 6 positions involves reacting the pyridine compound in an aqueous solution with a carboxylic acid in the presence of an alkaline or ammonium (B1175870) persulfate and catalytic silver ions. google.com The development of methods for C4-alkylation has been a particular challenge, often requiring the use of pre-functionalized materials to avoid mixtures of regioisomers. nih.gov One innovative solution involves using a maleate-derived blocking group on the pyridine nitrogen. This directs Minisci-type decarboxylative alkylation specifically to the C4 position, providing a practical route to these valuable building blocks. nih.gov

For thioalkylation, the direct introduction of a methylthio group onto an unactivated pyridine ring is complex. However, methods have been developed for related systems. For instance, dimethyl sulfoxide (B87167) (DMSO) can be used as a source of the methylthio moiety for the functionalization of various organic molecules, often proceeding via C-H functionalization with or without transition-metal catalysts. thieme-connect.com A novel reagent, BF3SMe2, has been developed as a non-malodorous source for the nucleophilic installation of the thiomethyl group on electron-deficient haloarenes. diva-portal.org While direct C-3 thioalkylation of pyridine itself is not straightforward, these evolving methods highlight the ongoing efforts to control the site of functionalization on the pyridine nucleus.

| Method | Position Selectivity | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Minisci-type (Blocking Group) | C4 | Carboxylic acid, AgNO3, (NH4)2S2O8, Maleic acid | DCE:H2O, 50 °C | nih.gov |

| Persulfate-Mediated | C2, C4, or C6 | Carboxylic acid, Alkaline/Ammonium persulfate, Ag+ ions | Aqueous solution, 40-100 °C | google.com |

| ZnMe2-mediated | C2 or C4 (switchable) | 1,1-diborylalkanes, s-BuLi or 2-Me | THF/Toluene or 1,2-DME, 80 °C | acs.org |

| Redox Alkylation | C2 or C4 | Pyridine N-oxides, Malonates, Trifluoromethanesulfonic anhydride | Not specified | nih.gov |

Multi-Component Cycloaddition Reactions (MCRs) Leading to 3-(Methylthio)pyridine Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have emerged as a powerful and efficient tool in organic synthesis. bohrium.com These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them a key strategy in green chemistry. bohrium.comresearchgate.net

Several MCRs have been developed for the synthesis of highly functionalized pyridine derivatives. researchgate.netnih.gov For instance, a one-pot, four-component reaction involving an aldehyde, malononitrile, an aniline, and dimedone can produce hydroquinoline derivatives, a type of fused pyridine system. nih.gov Another approach involves the three-component condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with total regiochemical control. core.ac.uk

Strategic Transformations of Precursor Molecules for Direct Introduction of the 3-(Methylthio) Moiety

A primary and effective strategy for synthesizing this compound involves the direct functionalization of a pre-existing pyridine ring, typically through nucleophilic aromatic substitution (SNAr). This approach relies on a suitably activated precursor, most commonly a halopyridine.

The reaction of 3-bromopyridine (B30812) with sodium methanethiolate (B1210775) (NaSMe) is a common method to produce this compound. ontosight.ai This transformation is a classic example of an SNAr reaction where the thiolate anion displaces the bromide on the pyridine ring. A similar strategy involves the lithiation of 3-bromopyridine followed by a reaction with dimethyl disulfide. thieme-connect.com

In cases where the pyridine ring is substituted with multiple halogens, the regioselectivity of the substitution becomes crucial. For instance, the reaction of 2,3-dihalopyridines with sodium methanethiolate can be controlled to achieve selective substitution. When 3-bromo-2-chloropyridine (B150940) is used, the reaction yields 3-bromo-2-(methylthio)pyridine. Conversely, starting with 2-bromo-3-fluoropyridine (B1272038) allows for the synthesis of 2-bromo-3-(methylthio)pyridine, demonstrating that the nature of the halogen atoms dictates the site of nucleophilic attack. thieme-connect.comthieme-connect.com This regiocontrolled SNAr reaction is a key step in multi-step syntheses of more complex thienopyridine systems. thieme-connect.com

Another precursor strategy involves the use of DMSO as the methylthiolating agent. For example, N-aryl propynamides react with DMSO in the presence of thionyl chloride in a highly substituent-dependent manner to produce 3-(methylthio)quinolin-2-ones. wur.nl

| Precursor | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Bromopyridine | Sodium methanethiolate (NaSMe) | This compound | SNAr | ontosight.ai |

| 2-Bromo-3-fluoropyridine | Sodium methanethiolate (NaSMe) | 2-Bromo-3-(methylthio)pyridine | Regiocontrolled SNAr | thieme-connect.comthieme-connect.com |

| 3-Bromo-2-chloropyridine | Sodium methanethiolate (NaSMe) | 3-Bromo-2-(methylthio)pyridine | Regiocontrolled SNAr | thieme-connect.comthieme-connect.com |

| 3-Bromopyridine | t-BuLi, then Dimethyl disulfide | This compound | Lithiation-Thiolation | thieme-connect.com |

Catalytic Approaches and Transition Metal-Mediated Syntheses of this compound Derivatives

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including pyridines. beilstein-journals.org These methods offer powerful alternatives to traditional approaches, often providing higher efficiency and selectivity for C-C and C-heteroatom bond formations.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. The Negishi cross-coupling, for instance, has been used to couple methylthio-substituted nitrogen heteroarenes with organozinc reagents. In a study investigating the scope of this reaction, it was found that while 2- and 4-(methylthio)pyridine (B1329834) readily underwent cross-coupling with benzylzinc bromide, this compound did not yield the cross-coupled product under the tested conditions. thieme-connect.de This highlights the unique reactivity challenges associated with the 3-position of the pyridine ring even in catalytic systems. However, other methylthio-substituted heterocycles like (methylthio)pyrazine and 2-(methylthio)pyrimidine (B2922345) were successfully benzylated, demonstrating the general viability of the methylthio group as a coupling partner. thieme-connect.de

Further studies have shown that various substituted (di)azinyl methyl thioethers can react with functionalized aryl-, alkyl-, and benzylzinc reagents in the presence of a palladium(II) acetate (B1210297) and SPhos catalyst system. thieme-connect.de For example, 2-(methylthio)nicotinonitrile (B1597236) was effectively coupled with benzylzinc reagents, showcasing the potential for creating complex molecules from methylthio-substituted pyridine precursors. thieme-connect.de

Iron-catalyzed reactions also represent a promising approach for pyridine synthesis. A facile method for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes, demonstrating good functional group tolerance. rsc.org While not directly producing this compound, these catalytic cyclization strategies could potentially be adapted by using appropriately substituted starting materials to build the desired heterocyclic framework.

Advancements in Sustainable and Green Chemistry Methodologies for this compound Production

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes for heterocyclic compounds. researchgate.netacs.org For the production of this compound and its analogues, several sustainable strategies have been explored.

Multi-component reactions (MCRs) are inherently green as they often reduce the number of synthetic steps and purification stages, thus minimizing waste. bohrium.com The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, further enhances the green credentials of these methods. researchgate.net Microwave-assisted synthesis has been recognized as a green chemistry tool that can lead to excellent yields, pure products, and significantly shorter reaction times compared to conventional heating. nih.govacs.org For example, a one-pot, four-component synthesis of novel pyridine derivatives has been shown to be more efficient under microwave irradiation than via traditional methods. acs.org

The choice of reagents is also a critical aspect of green chemistry. Dimethyl sulfoxide (DMSO) is increasingly being used as a safe, economical, and odorless source for the methylthio group, avoiding the use of volatile and malodorous thiols. thieme-connect.comresearchgate.net For instance, a method employing DMSO as the sulfur source has been developed to synthesize 3-(methylthio)benzo[b]thiophenes. chim.it Another sustainable approach involves the development of reusable, heterogeneous catalysts. Natural dolomitic limestone has been used as a green catalyst for synthesizing functionalized pyridines via C-C, C-N, and C-S bond formations in an ethanol-water mixture under ultrasound irradiation. researchgate.net Similarly, a modified synthesis of a pyridine intermediate was developed using a catalytic quantity of RuCl3 in the presence of oxygen for N-oxidation, representing a milder and more efficient process. researchgate.netorientjchem.org These advancements highlight a clear trend towards developing more sustainable and environmentally responsible methods for the synthesis of pyridine derivatives.

| Green Approach | Methodology | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot, four-component reaction | Excellent yield (82-94%), short reaction time (2-7 min), low cost | nih.govacs.org |

| Green Catalyst | Heterogeneous catalysis with Natural Dolomitic Limestone | Reusable catalyst, reaction in ethanol/water, ultrasound irradiation | researchgate.net |

| Alternative Reagent | Use of DMSO as a methylthio source | Safe, economic, odorless alternative to thiols | thieme-connect.comresearchgate.netchim.it |

| Catalytic Oxidation | N-oxidation using catalytic RuCl3 and oxygen | Avoids stoichiometric, harsher oxidizing agents | researchgate.netorientjchem.org |

| Multi-Component Reactions | One-pot condensation reactions | High atom economy, reduced waste, operational simplicity | bohrium.comcore.ac.uk |

Elucidating the Reactivity Profile and Advanced Derivatization of 3 Methylthio Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring, being an electron-deficient system, generally undergoes electrophilic aromatic substitution with difficulty. However, the presence of the methylthio group at the 3-position influences the regioselectivity of such reactions. Nitration of pyridine derivatives, for instance, typically requires harsh conditions. While specific studies on the direct nitration of 3-(methylthio)pyridine are not prevalent in the provided results, related chemistries suggest that the substitution pattern would be influenced by the directing effects of both the ring nitrogen and the methylthio group. In the case of 6-methyl-2,4-bis(methylthio)pyridine, nitration occurs at the 3-position. Generally, electrophilic substitution on the pyridine ring is favored at the 3-position due to the electronic distribution. Halogenation of pyridine derivatives can also be challenging, often requiring high temperatures. chemicalbook.com For instance, the halogenation of some pyridyl sulfides can be achieved, and in certain cases, dihalogenation is observed. acs.org The N-oxidation of pyridines to form pyridine N-oxides can facilitate electrophilic substitution. chemicalbook.com

Nucleophilic Transformations Involving the Sulfur Moiety: Oxidation, Reduction, and Displacement Reactions

The sulfur atom in this compound is susceptible to a range of nucleophilic and related transformations, primarily oxidation. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) (–SO–) or sulfone (–SO2–) groups. vulcanchem.com This transformation is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid. vulcanchem.comgoogle.com For example, the oxidation of 3-2-(4-(methylthio)phenyl)acetylpyridine to its sulfone derivative is a key step in the synthesis of certain pharmaceutical intermediates. google.comgoogle.com The presence of the pyridine nitrogen can sometimes lead to the formation of N-oxide byproducts during oxidation. google.comgoogle.com

The methylthio group can also be a leaving group in nucleophilic substitution reactions, although this is less common than its oxidation. pearson.com The displacement of the methylthio group allows for the introduction of other functional groups onto the pyridine ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at Substituted Positions of the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. While direct cross-coupling on an unsubstituted this compound is not extensively detailed, the methodology is widely applied to substituted derivatives, particularly halo-substituted pyridines.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a versatile method for forming carbon-carbon bonds. mdpi.com This reaction has been successfully applied to various pyridine derivatives. For instance, bromo-substituted pyridines can be coupled with arylboronic acids to generate biaryl compounds. gre.ac.ukbeilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. beilstein-journals.org In some cases, the methylthio group itself can be displaced in a desulfurative cross-coupling reaction. mdpi.com The Suzuki-Miyaura reaction has been used to synthesize a variety of functionalized pyridines, including those with applications in medicinal chemistry and materials science. gre.ac.ukontosight.ai

Other Cross-Coupling Methods

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are applicable to pyridine derivatives. The Negishi coupling, which utilizes organozinc reagents, has been used for the cross-coupling of N-heteroaryl sulfides. mdpi.comclockss.org The Stille coupling, involving organotin reagents, has also been employed for the functionalization of electron-deficient heteroaromatics where a methylthio group acts as the electrophile. researchgate.net The Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been used with halo-substituted pyridines to introduce alkynyl groups. mdpi.comthieme-connect.com These reactions significantly expand the synthetic utility of this compound and its derivatives.

Intramolecular and Intermolecular Cyclization Reactions for Fused Heterocyclic System Formation

This compound and its derivatives serve as valuable precursors for the synthesis of fused heterocyclic systems through various cyclization strategies. These reactions often involve the participation of both the pyridine ring and the sulfur-containing substituent.

Intramolecular cyclization of appropriately functionalized this compound derivatives can lead to the formation of thieno[2,3-b]pyridines and other related fused systems. nih.govabertay.ac.uk For example, the reaction of 3-cyano-2-(organylmethylthio)pyridines can undergo intramolecular cyclization. nih.gov Similarly, derivatives of 3-amino-4-(1-pyridinio)thiophene-5-thiolates can cyclize to form thieno[3',4':4,5]imidazo[1,2-a]pyridines. jst.go.jp

Intermolecular cyclization reactions involving this compound derivatives have also been reported. A one-pot, three-component synthesis has been developed to produce 2,3,5-substituted or annulated 6-(methylthio)pyridines by reacting active methylene (B1212753) ketones, ammonium (B1175870) acetate (B1210297), and a bis(methylthio)acrolein derivative. researchgate.net Furthermore, 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones, derived from pyridinium (B92312) salts, can react with activated ethyl acetates to form novel pyrano[2',3':4,5]imidazo[1,2-a]pyridine derivatives. scispace.com

Exploration of Unique Reaction Mechanisms and Intermediates Involving the Sulfur Center

The sulfur atom in this compound plays a crucial role in various reaction mechanisms and can lead to the formation of unique intermediates. For instance, in certain bromination reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine, the reaction is proposed to proceed through the formation of sulfonium (B1226848) bromides. researchgate.net

The sulfur center can also influence the regioselectivity of reactions. In the lithiation of 2-(pivaloylamino)pyridines, the presence and position of a methylthio group can direct the lithiation to a specific position on the pyridine ring. clockss.org

Furthermore, the methylthio group can be involved in cycloaddition reactions. Pyridinium ylides, which can be generated from pyridine derivatives, can undergo dipolar cycloaddition reactions. acs.org The sulfur atom can also participate in sigmatropic shifts in certain cycloadducts. acs.org The interaction of the sulfur with catalysts is also a key aspect of its reactivity, as seen in palladium-catalyzed cross-coupling reactions where the methylthio group can act as a leaving group. mdpi.comresearchgate.net

Coordination Chemistry of 3 Methylthio Pyridine As a Versatile Ligand System

Investigating Metal-Ligand Binding Modes and Preferred Coordination Geometries

3-(Methylthio)pyridine offers multiple potential coordination sites, primarily through the pyridine (B92270) nitrogen atom and the sulfur atom of the methylthio group. This allows for several binding modes, including monodentate, bidentate, and bridging coordination.

In many instances, this compound acts as a monodentate ligand , coordinating to the metal center solely through the pyridine nitrogen atom. This is the most common binding mode, particularly when other stronger or bulkier ligands are present in the coordination sphere. The coordination of the pyridyl nitrogen is confirmed by shifts in the in-plane and out-of-plane deformation bands of the pyridine ring in the infrared spectra of the complexes. For instance, in rhodium(I) carbonyl complexes, substituted pyridine ligands, including methylpyridines, have been shown to coordinate through the nitrogen atom, influencing the catalytic activity of the metal center. uni-konstanz.de

The potential for bidentate (N,S) chelation is a key feature of this compound, where both the pyridine nitrogen and the methylthio sulfur coordinate to the same metal center, forming a stable chelate ring. This mode is often observed in complexes with metals that have a high affinity for soft donors like sulfur, such as palladium(II) and platinum(II). Computational studies on a palladium complex with a 1-(2-(methylthio)ethyl)-4-phenyl-1H-1,2,3-triazole ligand, which also contains a thioether and a nitrogen donor, showed that palladium coordinates to both the nitrogen and sulfur atoms, forming a six-membered ring. rsc.org This suggests that this compound can form a stable five-membered chelate ring.

Additionally, this compound can function as a bridging ligand , connecting two or more metal centers. This can occur through the nitrogen atom of the pyridine ring bridging two metal ions, or through a combination of nitrogen and sulfur coordination to different metal centers. In a silver(I) complex with 2-amino-3-methylpyridine, the amino group, which is electronically similar to the methylthio group in its ability to donate electrons, participates in bridging two silver ions. researchgate.net This suggests that the methylthio group could potentially engage in similar bridging interactions, leading to the formation of polynuclear complexes or coordination polymers.

The preferred coordination geometry of metal complexes with this compound is influenced by the metal ion, its oxidation state, and the other ligands present. For instance, in Schiff base complexes derived from 2-(methylthio)aniline (B147308) and pyridine-2-carboxaldehyde, Cu(II) and Co(II) form octahedral complexes, while Zn(II) adopts a tetrahedral geometry. rasayanjournal.co.in Palladium(II) complexes with ligands containing a pyridine and a thioether group often exhibit a square planar geometry. csic.es In a rhodium(III) triphenylphosphine (B44618) complex with a thioether-containing NNS donor ligand, a pseudo-octahedral geometry is observed. researchgate.net

Table 1: Common Coordination Geometries of Metal Complexes with Pyridine-Thioether Ligands

| Metal Ion | Typical Coordination Geometry | Example Ligand System |

| Cu(II) | Octahedral | (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline |

| Co(II) | Octahedral | (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline |

| Zn(II) | Tetrahedral | (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline |

| Pd(II) | Square Planar | 6,6′-((4,5-bis(hexyloxy)-1,2-phenylene)bis(ethyne-2,1-diyl))bis(this compound) |

| Rh(III) | Pseudo-octahedral | 2-(methylthio)-N-((pyridine-2-yl)methylene)benzenamine |

Synthesis and Structural Characterization of this compound-Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product, including the coordination mode of the ligand and the nuclearity of the complex.

For example, the synthesis of copper(I) coordination polymers with N,N′-bis[3-(methylthio)propyl]pyromellitic diimide, a ligand containing a thioether group, demonstrates that structural transformations can be controlled by solvent composition, molar ratio, or temperature. acs.org Similarly, rhodium(III) complexes with monodentate telluroether-based ligands, which are analogous to thioethers, have been synthesized by reacting the ligand with a rhodium(III) chloride hydrate (B1144303) in ethanol. rsc.org

A general synthetic route for palladium(II) complexes with thioether-containing pyridine ligands involves the reaction of a palladium(II) salt, such as PdCl₂, with the ligand in a suitable solvent. csic.es For instance, the synthesis of trans-PdCl₂ complexes with isomeric bis(2-pyridylethynyl)benzene ligands bearing thiomethyl groups has been reported. csic.es

The structural characterization of these complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometries. For example, the crystal structure of a rhodium(III) triphenylphosphine complex with a thioether-containing NNS donor ligand confirmed its pseudo-octahedral geometry. researchgate.net In the absence of single crystals, spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are employed to elucidate the structure. In IR spectroscopy, coordination of the pyridine nitrogen is indicated by a shift in the pyridine ring deformation bands. Current time information in Bangalore, IN.

Table 2: Spectroscopic Evidence for Coordination of this compound

| Spectroscopic Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Shift in pyridine ring deformation bands to higher frequencies. | Coordination of the pyridine nitrogen atom. |

| Infrared (IR) Spectroscopy | Appearance of a new band in the far-IR region. | Formation of a metal-sulfur bond. |

| 1H NMR Spectroscopy | Downfield shift of pyridine proton signals. | Coordination of the pyridine nitrogen atom. |

| 13C NMR Spectroscopy | Shift in the carbon signals of the pyridine ring and the methylthio group. | Coordination of the respective donor atoms. |

Influence of the Methylthio Group on Electronic and Steric Properties in Coordination

The methylthio group (-SCH₃) at the 3-position of the pyridine ring significantly influences both the electronic and steric properties of the ligand and its resulting metal complexes.

Electronic Effects: The methylthio group is generally considered to be an electron-donating group through resonance, which can increase the electron density on the pyridine ring. This enhanced electron density can strengthen the σ-donor ability of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. However, the sulfur atom also has vacant d-orbitals that can participate in π-backbonding with the metal center, particularly with electron-rich metals in low oxidation states. This dual electronic nature allows for fine-tuning of the electronic properties of the metal center. rsc.org The versatility in the ligand design of organosulfur compounds enables the fine-tuning of their electronic and steric properties, which directly influences the reactivity and stability of the resulting metal complexes. rsc.org

Steric Effects: The methylthio group introduces moderate steric bulk at the 3-position of the pyridine ring. While not as sterically demanding as a tert-butyl group, it can influence the coordination geometry and the accessibility of the metal center to substrates in catalytic reactions. The steric properties of substituents on pyridinophane ligands have been shown to have a pronounced effect on the electronic properties of the corresponding Pd(III) complexes. rasayanjournal.co.in The steric hindrance can favor certain coordination numbers and geometries, and can also play a role in controlling the selectivity of catalytic transformations.

The combination of these electronic and steric effects makes this compound a tunable ligand. The balance between the electron-donating nature of the methylthio group and its steric presence can be exploited to design metal complexes with specific reactivity.

Applications of this compound-Metal Complexes in Advanced Catalysis (e.g., Organic Transformations, Polymerization)

The unique properties of metal complexes containing this compound and related thioether-pyridine ligands have led to their exploration in various catalytic applications, particularly in organic transformations.

Palladium complexes with thioether-containing ligands have shown significant catalytic activity in Suzuki-Miyaura cross-coupling reactions . csic.esiitd.ac.in These reactions are fundamental for the formation of carbon-carbon bonds. The presence of the thioether group can influence the stability and activity of the palladium catalyst. For example, palladium(II) complexes of ligands containing a thioether and a pyridine moiety have been used as precatalysts in these reactions. researchgate.net

Rhodium complexes are well-known for their catalytic activity in carbonylation reactions . Rhodium(I) carbonyl complexes with substituted pyridine ligands have been studied for the carbonylation of methanol. uni-konstanz.de The electronic properties of the pyridine ligand, which can be modulated by substituents like the methylthio group, can impact the turnover number of the catalyst.

Furthermore, rhodium(III) triphenylphosphine complexes with thioether-containing NNS donor ligands have been investigated as catalysts for the transfer hydrogenation of ketones . researchgate.net This reaction is a crucial method for the reduction of carbonyl compounds to alcohols.

In the realm of polymerization, binuclear titanium complexes with a methylthio sidearm have demonstrated excellent catalytic activity for ethylene polymerization and have shown a strong positive comonomer effect in copolymerization reactions. researchgate.net The presence of the methylthio group was found to enhance the capability for comonomer incorporation, leading to polymers with a higher degree of branching. researchgate.net

Table 3: Catalytic Applications of Metal Complexes with Pyridine-Thioether Ligands

| Metal | Catalytic Reaction | Ligand Type | Reference |

| Palladium | Suzuki-Miyaura Coupling | Thioether-containing pyridine ligands | csic.esiitd.ac.inresearchgate.net |

| Rhodium | Methanol Carbonylation | Substituted pyridine ligands | uni-konstanz.de |

| Rhodium | Transfer Hydrogenation of Ketones | Thioether-containing NNS donor ligands | researchgate.net |

| Titanium | Ethylene Polymerization | Ligands with methylthio sidearms | researchgate.net |

Advanced Spectroscopic and Diffraction Based Structural Analysis of 3 Methylthio Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-(Methylthio)pyridine in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by a distinct singlet for the methylthio (-SCH₃) protons and a series of signals in the aromatic region for the four protons on the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom and the electronic effects of the methylthio group dictate the specific chemical shifts. The proton adjacent to the nitrogen at the C-2 position is typically the most deshielded.

2D NMR Spectroscopy: To confirm assignments and elucidate the complete bonding framework, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY spectra establish correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC spectra reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the position of the methylthio group on the ring by showing a correlation from the methyl protons to the C-3 carbon.

Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.45 | s (singlet) or d (doublet) |

| H-6 | ~8.40 | dd (doublet of doublets) |

| H-4 | ~7.45 | ddd (doublet of doublet of doublets) |

| H-5 | ~7.20 | dd (doublet of doublets) |

| -SCH₃ | ~2.50 | s (singlet) |

Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151.0 |

| C-6 | ~147.5 |

| C-4 | ~135.0 |

| C-3 | ~130.0 |

| C-5 | ~123.0 |

| -SCH₃ | ~15.5 |

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₆H₇NS), the molecular weight is 125.19 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The EI spectrum of this compound shows a distinct molecular ion peak at m/z 125. nist.gov This high-energy ion subsequently undergoes fragmentation, breaking into smaller, characteristic charged fragments.

The primary fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds is the cleavage of the S-CH₃ bond, resulting in a stable fragment ion at m/z 110.

Loss of thiirene (B1235720) (H₂C=S): Rearrangement and elimination of thiirene can lead to a pyridinium (B92312) cation fragment.

Ring Fragmentation: Cleavage of the pyridine ring itself can lead to smaller fragments, such as the loss of hydrogen cyanide (HCN).

Isotopic Profiling: High-resolution mass spectrometry allows for the observation of isotopic patterns. A key feature in the mass spectrum of sulfur-containing compounds is the presence of an "M+2" peak. Due to the natural abundance of the ³⁴S isotope (~4.22%), this compound exhibits a small peak at m/z 127, which is approximately 4-5% of the intensity of the molecular ion peak at m/z 125. This isotopic signature is a definitive indicator of the presence of a single sulfur atom in the molecule.

Interactive Table: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 125 | [C₆H₇NS]⁺˙ (Molecular Ion, M⁺˙) |

| 110 | [M - CH₃]⁺ (Loss of methyl radical) |

| 83 | [C₅H₅N - CH₂]⁺˙ (Fragment from ring cleavage) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

The key vibrational modes expected for this compound are:

Aromatic C-H Stretching: Weak to medium bands appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range, which are characteristic of C-H bonds on an aromatic ring.

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

Pyridine Ring Stretching: Strong to medium intensity absorptions between approximately 1400 cm⁻¹ and 1600 cm⁻¹ are due to the C=C and C=N stretching vibrations within the pyridine ring.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can sometimes provide information about the substitution pattern of the ring.

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, usually between 600-800 cm⁻¹.

Interactive Table: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3010 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Weak |

| C=N, C=C Ring Stretch | 1600 - 1400 | Strong-Medium |

| C-H In-Plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bend | 900 - 650 | Strong |

| C-S Stretch | 800 - 600 | Weak |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound, should a suitable single crystal be grown and analyzed.

Although a published crystal structure for this compound was not identified in the conducted search, an SCXRD analysis would yield critical structural parameters, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, S-CH₃, and bonds within the aromatic ring) and angles, providing insight into the electronic structure and potential strain.

Molecular Conformation: The dihedral angle between the plane of the pyridine ring and the C-S-C plane of the methylthio group would be determined, defining the substituent's preferred orientation.

Planarity: Confirmation of the planarity of the pyridine ring.

Intermolecular Interactions: Detailed information about how the molecules pack in the crystal lattice. This would reveal any non-covalent interactions, such as π–π stacking between pyridine rings or weak C–H···N hydrogen bonds, which govern the solid-state properties of the compound.

Chromatographic-Spectroscopic Coupling Techniques for Purity Assessment and Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are essential for assessing the purity of this compound and analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile compound, this compound is well-suited for GC-MS analysis. cdc.gov In this technique, the sample is vaporized and passed through a capillary column (e.g., a non-polar HP-5ms or similar column) where compounds are separated based on their boiling points and interactions with the stationary phase. mdpi.com The separated components then enter the mass spectrometer. The retention time from the GC provides one piece of identifying information, while the mass spectrum provides definitive structural confirmation. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram, allowing for a quantitative determination of its purity. The mass spectra of any minor peaks can be used to identify potential impurities, such as isomers or reaction byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for the analysis of this compound, particularly for identifying non-volatile or thermally unstable impurities. A common approach would involve reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to ensure good peak shape. The pyridine nitrogen makes the molecule basic, allowing for highly sensitive detection using electrospray ionization (ESI) in positive-ion mode. The detector would observe the protonated molecule [M+H]⁺ at m/z 126. Similar to GC-MS, LC-MS allows for the separation of the main compound from its impurities, with the mass spectrometer providing confirmation of the identity of each separated peak.

Computational Chemistry and Theoretical Modeling of 3 Methylthio Pyridine

Density Functional Theory (DFT) Investigations of Electronic Structure, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a fundamental tool for calculating the geometric, energetic, and spectroscopic properties of molecules like 3-(methylthio)pyridine. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the precise determination of optimized molecular geometries, vibrational frequencies, and electronic properties. ijcce.ac.irresearchgate.net

DFT studies can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. researchgate.net The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For pyridine (B92270) derivatives, DFT has been used to calculate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which show good agreement with experimental values. ijcce.ac.irbohrium.com The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands. ijcce.ac.ir Furthermore, DFT can be used to explore the potential energy surface, determining the relative energies of different conformers and isomers. ijcce.ac.ir

Table 1: Representative DFT-Calculated Properties for Pyridine Derivatives

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Varies depending on substituent | B3LYP/6-311+G(d,p) | researchgate.net |

| N 1s Binding Energy | ~398.9 eV | DFT/ΔKS | aps.org |

Note: The values presented are representative for pyridine derivatives and may vary for this compound itself. The data is intended to be illustrative of the types of properties calculated via DFT.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the C-S bond, MD simulations are invaluable for exploring its conformational space. These simulations can identify the most stable conformers and the energy barriers between them. researchgate.net

By simulating the molecule's behavior in different environments, such as in a vacuum or in a solvent, MD can provide insights into its dynamic properties. For instance, MD simulations have been used to assess the stability of ligand-protein complexes, where the root-mean-square deviation (RMSD) of the atomic positions is monitored over the simulation time to understand the stability of the binding pose. nih.govnii.ac.jp This information is crucial for understanding how the molecule might behave in a biological system.

In Silico Prediction of Reactivity, Reaction Pathways, and Transition States

Computational methods play a crucial role in predicting the reactivity of molecules and elucidating potential reaction pathways without the need for extensive experimental work. For this compound, in silico tools can be used to predict sites of electrophilic and nucleophilic attack, as well as the thermodynamics and kinetics of potential reactions.

Recent advancements in computational chemistry, including the use of machine learning interatomic potentials (MLIPs) trained on quantum mechanical data, are making the exploration of reaction pathways more efficient and accurate. researchgate.net These methods can be used to locate transition state geometries and calculate reaction barriers, providing a detailed understanding of the reaction mechanism. researchgate.net For a given reaction involving this compound, these computational approaches can predict the most likely products and the conditions required to form them.

Molecular Docking Simulations for Ligand-Macromolecule Binding Affinity and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uad.ac.id This method is widely used in drug discovery to predict the binding affinity and interaction profile of a ligand, such as a derivative of this compound, with a biological target, typically a protein or nucleic acid. uad.ac.iddergipark.org.tr

Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding site. nih.gov The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy. dergipark.org.tr For example, docking studies on pyridine derivatives have been used to identify potential inhibitors for various enzymes, providing a basis for the design of new therapeutic agents. nih.govnih.govacs.orgnih.gov

Table 2: Example of Molecular Docking Results for a Pyridine Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| MmpL3 | Pyridine-2-methylamine derivative | -10.934 | D645, Y646 | nih.gov |

| DNA | N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | -13.06 | Not Specified | dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Computational Predictions for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemrevlett.comnih.gov These models are used to predict the activity of new compounds based on their structural features. For pyridine derivatives, QSAR studies have been employed to design molecules with enhanced biological activity, such as anticancer or antimicrobial properties. chemrevlett.comresearchgate.net

In conjunction with QSAR, in silico ADMET prediction is a critical component of modern drug discovery. nih.gov These computational models predict the absorption, distribution, metabolism, excretion, and toxicity of a compound, helping to identify potential liabilities early in the drug development process. nii.ac.jpresearchgate.netnih.gov By predicting properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, ADMET models guide the design of molecules with more favorable drug-like properties. nii.ac.jpnih.gov

Table 3: Common ADMET Properties Predicted Computationally

| Property | Description | Importance in Drug Design |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | Predicts intestinal absorption. | High permeability is often desired for oral drugs. |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | Essential for oral bioavailability. |

| Distribution | ||

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects the free drug concentration available to act. |

| Blood-Brain Barrier (BBB) Penetration | Ability of a drug to cross into the central nervous system. | Important for CNS-targeting drugs, undesirable for others. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts interaction with major drug-metabolizing enzymes. | Inhibition can lead to drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Predicts excretion by the kidneys. | Influences dosing frequency. |

| Toxicity | ||

| hERG Inhibition | Predicts potential for cardiac toxicity. | A major safety concern. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide |

Strategic Applications of 3 Methylthio Pyridine in Advanced Organic and Material Science

Utility as a Versatile Building Block in the Synthesis of Complex Natural Products and Diverse Heterocyclic Systems

3-(Methylthio)pyridine has emerged as a crucial and versatile building block in the realm of organic synthesis, providing a gateway to a wide array of complex molecular architectures. Its unique electronic properties and strategically positioned functional groups make it an ideal starting material for the construction of intricate natural products and diverse heterocyclic systems. ontosight.airesearchgate.net The pyridine (B92270) core, a common motif in numerous bioactive natural products and pharmaceuticals, combined with the adaptable methylthio group, allows for a variety of chemical transformations. researchgate.net

The synthesis of polysubstituted pyridines, for instance, can be achieved through a one-pot, three-component cyclocondensation process, which is an improved modification of the traditional Bohlmann-Rahtz reaction. core.ac.uk This method demonstrates the utility of pyridine derivatives in creating complex structures with high regiochemical control. core.ac.uk Furthermore, the methylthio group can be readily transformed into other functionalities, expanding its synthetic utility. For example, oxidation of the methylthio group can yield the corresponding sulfoxide (B87167) or sulfone, which can act as key intermediates in the synthesis of more complex molecules.

The application of this compound and its derivatives extends to the synthesis of various fused heterocyclic systems. For example, it serves as a precursor in the synthesis of thieno[2,3-b]pyridines and other complex structures. researchgate.net The reactivity of the pyridine ring and the methylthio group allows for the construction of novel ring systems, such as tri-, tetra-, and pentacyclic structures, through straightforward synthetic routes. mdpi.com These complex heterocyclic systems are of significant interest due to their potential biological activities and applications in materials science.

A notable example of its application is in the synthesis of 2-(het)aryl-3-cyanobenzofurans. In this multi-step synthesis, a derivative of this compound, (E)-2-(2-bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile, serves as a key intermediate. acs.org This reaction highlights the role of the methylthio group in facilitating complex bond formations. acs.org

| Product | Intermediate | Reaction Type | Reference |

| Polysubstituted Pyridines | This compound derivatives | Cyclocondensation (modified Bohlmann-Rahtz) | core.ac.uk |

| Thieno[2,3-b]pyridines | 3-Acetyl-6-methyl-2-(methylthio)pyridine | Cyclization | researchgate.net |

| Fused Heterocyclic Systems (tri-, tetra-, pentacyclic) | This compound derivatives | Intramolecular substitution | mdpi.com |

| 2-(Het)aryl-3-cyanobenzofurans | (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | Base-induced reaction and Cu(I)-catalyzed heterocyclization | acs.org |

Role in the Development of Functional Materials, Polymers, and Advanced Composites

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of functional materials, polymers, and advanced composites. ontosight.ai Pyridine-based polymers are gaining importance in modern medicine and other technological fields. researchgate.net The inclusion of the pyridine moiety can impart desirable properties such as thermal stability, conductivity, and specific binding capabilities to polymeric materials. researchgate.net

Derivatives of this compound are utilized in the synthesis of various polymers, including polyimides, polyamides, and polyarylates. researchgate.net The methylthio group can influence the electronic properties and processability of these polymers. For instance, the lipophilicity and electronic nature of the methylthio group can be advantageous in creating materials with specific solubility and conductivity characteristics. ontosight.ai

Furthermore, the reactivity of the methylthio group allows for post-polymerization modification, enabling the fine-tuning of material properties. For example, the methylthio group can be oxidized to a sulfone, which can alter the polymer's solubility and thermal stability.

| Material Type | Role of this compound Derivative | Potential Application | Reference |

| Polyimides, Polyamides, Polyarylates | Monomeric unit | High-performance plastics | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Ligand | Catalysis, Gas Storage | cymitquimica.com |

| Functional Polymers | Backbone or side chain component | Electronics, Sensors | acs.org |

Precursor and Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

This compound and its derivatives are of significant interest in medicinal chemistry, serving as precursors and intermediates for the synthesis of a wide range of pharmacologically relevant scaffolds and chemical probes. ontosight.aiontosight.ai The pyridine ring is a well-established pharmacophore found in numerous approved drugs, and the methylthio group provides a handle for further chemical modification to optimize biological activity. researchgate.netresearchgate.net

A key application is in the synthesis of compounds with potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net For instance, derivatives of this compound have been used to create novel compounds that show potent activity against various cancer cell lines. researchgate.net The methylthio group can be crucial for the molecule's interaction with biological targets.

One specific example is the synthesis of conformationally constrained analogues of muscarinic agonists, where a derivative of this compound is a key component. acs.org These compounds have been studied for their potential as analgesics. acs.org Another example is the synthesis of 3-methylthioimidazo[1,2-a]pyridines, which are being investigated for their therapeutic potential. researchgate.net

The versatility of this compound derivatives is further demonstrated in their use for creating chemical probes. These probes are essential tools for studying biological processes and identifying new drug targets. The ability to easily modify the this compound scaffold allows for the incorporation of reporter groups, such as fluorescent tags or affinity labels.

| Pharmacological Scaffold/Probe | This compound Derivative | Therapeutic Area/Application | Reference |

| Muscarinic Agonist Analogues | 3-(4-(Methylthio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine | Analgesia | acs.org |

| Imidazo[1,2-a]pyridines | 3-Methylthioimidazo[1,2-a]pyridines | Anticancer | researchgate.net |

| Thiazolo[3,2-a]pyridines | 1,1-bis(methylthio)-2-nitroethylene (B140038) | Antibacterial, Antifungal, Anticancer | nih.gov |

| Pyrazolo[3,4-b]quinolines | 2-Methylthio-3-benzoylquinolines | Not specified | researchgate.net |

Utilization in Asymmetric Synthesis and the Design of Chiral Catalysts

While direct applications of this compound itself in asymmetric synthesis and as a chiral catalyst are not extensively documented in the provided search results, the broader class of pyridine-containing ligands is central to the field of asymmetric catalysis. alfachemic.com Chiral pyridine-based ligands are widely used in combination with transition metals to create catalysts for a variety of enantioselective transformations. alfachemic.com These catalysts are instrumental in producing chiral molecules with high enantiomeric excess, which is crucial for the development of many pharmaceuticals.

The synthesis of chiral molecules often relies on the use of chiral auxiliaries or catalysts. Pyridine derivatives can be functionalized to create chiral ligands for metal-catalyzed reactions. For example, the nitrogen atom of the pyridine ring can coordinate to a metal center, and chiral substituents on the pyridine ring can create a chiral environment around the metal, leading to enantioselective catalysis.

Although specific examples of this compound being used as a chiral ligand were not found, the principles of chiral catalyst design suggest its potential in this area. The methylthio group could be modified, or other chiral groups could be introduced onto the pyridine ring to create novel chiral ligands. The development of new chiral catalysts is an active area of research, and the versatility of pyridine chemistry makes it a promising platform for such endeavors.

It is important to note that the enantioselective synthesis of molecules containing a methylthio group has been achieved using other methods, such as the intramolecular Michael addition of a sulfur nucleophile. researchgate.net This highlights the importance of the methylthio group in chiral molecules, even if this compound itself is not the direct source of chirality.

Mechanistic Investigations of 3 Methylthio Pyridine in Biological Interaction Models

Probing Molecular Targets and Elucidating Specific Binding Mechanisms at the Protein and Nucleic Acid Level

The 3-(methylthio)pyridine scaffold and its derivatives have been investigated for their interactions with various biological macromolecules, including proteins and nucleic acids. The methylthio group, in conjunction with the pyridine (B92270) ring, influences the molecule's electronic and steric properties, facilitating specific binding events that are crucial for its biological activity.

Protein Interactions: Research has identified several protein targets for compounds containing the methylthio-pyridine motif. One significant area of investigation is the inhibition of protein-protein interactions (PPIs). For instance, derivatives of pyrazolo[4,3-c]pyridine have been developed as the first inhibitors of the PEX14–PEX5 PPI, which is essential for the metabolism of certain parasites. acs.org In these studies, a compound featuring a methylthio group (compound 33) demonstrated a threefold stronger inhibition of the Trypanosoma cruzi PEX14–PEX5 complex compared to its methoxy (B1213986) analogue. acs.org This highlights the critical role of the methylthio substituent in enhancing binding affinity. Molecular docking studies of other pyridine derivatives, such as N-sulfonamides, have shown strong binding interactions within the protein binding pockets of Heat shock protein 90 alpha (Hsp90α). acs.org

The binding mechanisms often involve a combination of interactions. The planar triazolopyridine core, a related scaffold, is known to facilitate π-π stacking interactions with biological targets. The methylthio group can further modulate binding affinity and selectivity towards specific enzymes or receptors. In complexes involving iridium(III) and a 2-(methylthio)-quinolone ligand (a structure related to methylthiopyridine), binding to the protein bovine serum albumin (BSA) was observed to be electrostatic, occurring within the hydrophobic moiety of the protein. rsc.org

Nucleic Acid Interactions: The ability of methylthio-substituted heterocyclic compounds to interact with nucleic acids has also been explored. Studies on ligands designed to bind G-quadruplex DNA revealed that a compound with a methylthio side group could interact with the G4-DNA structure, although its binding affinity was lower than that of an analogue with a dimethylamino group. rsc.org The interaction of the dimethylamino analogue was enhanced by its ability to form hydrogen bonds, a characteristic the methylthio group lacks. rsc.org

Structure-Activity Relationship (SAR) Studies for Bioactive Scaffold Optimization and Lead Compound Identification

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of the this compound scaffold. By systematically modifying its structure, researchers have elucidated key features that govern potency and selectivity, guiding the identification of lead compounds.

A prominent example of SAR is seen in the development of inhibitors for the PEX14–PEX5 protein-protein interaction. acs.org A direct comparison revealed that substituting a methoxy group with a larger methylthio group led to a threefold increase in inhibitory activity. acs.org Conversely, oxidizing the methylthio group to a sulfoxide (B87167) resulted in a significant drop in potency, indicating that the sulfur atom's oxidation state and the group's steric and electronic properties are critical for optimal interaction with the target. acs.org

In the field of agrochemicals, SAR studies on 3-(substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles, which possess insecticidal properties, have shown that the nature of substituents elsewhere in the molecule has a profound impact on activity. researchgate.netacs.org The insecticidal efficacy was found to be significantly affected by different halogen substituents on an attached benzene (B151609) ring and by various aromatic substituents on an amino group. researchgate.net This demonstrates that the biological activity of the core scaffold is highly tunable through peripheral modifications.

Further SAR insights come from studies on related heterocyclic systems. For 6-Bromo-3-(methylthio)- ontosight.airesearchgate.netbham.ac.uktriazolo[4,3-a]pyridine, it was noted that electron-donating groups like the methylthio group at position 3 modulate the molecule's reactivity, while electron-withdrawing groups at other positions can stabilize the aromatic system. The balance of these electronic effects is crucial for biological function. Additionally, the introduction of bulkier substituents can enhance target binding, although this may also reduce solubility.

The comparison between different functional groups also provides valuable SAR data. In a study of ligands targeting G-quadruplex DNA, a ligand with a dimethylamino group showed a stronger binding affinity than its methylthio counterpart (equilibrium binding constants of 1.44 × 10⁵ M⁻¹ vs. 1.18 × 10⁵ M⁻¹, respectively). rsc.org This was attributed to the dimethylamino group's ability to form hydrogen bonds, a capacity the methylthio group does not share, highlighting the importance of specific interaction types for target recognition. rsc.org

Table 1: Summary of Structure-Activity Relationship Findings for Methylthio-Pyridine Analogues

| Scaffold | Structural Modification | Effect on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridine | -SCH₃ vs. -OCH₃ | -SCH₃ group showed 3x stronger inhibition. | PEX14-PEX5 PPI Inhibition | acs.org |

| Pyrazolo[4,3-c]pyridine | -SCH₃ vs. -S(O)CH₃ (Sulfoxide) | Oxidation to sulfoxide significantly reduced potency. | PEX14-PEX5 PPI Inhibition | acs.org |

| Tetrahydroisoquinoline | Variation of halogen and aromatic substituents | Significantly affected insecticidal activity. | Insecticide (Aphis gossypii) | researchgate.netacs.org |

| Triazolo[4,3-a]pyridine | -SCH₃ at position 3 | Modulates reactivity as an electron-donating group. | General Bioactivity | |

| Styryl-pyridinium | -SCH₃ vs. -N(CH₃)₂ | -SCH₃ group had lower binding affinity. | G-quadruplex DNA Binding | rsc.org |

Exploration of Enzyme Inhibition and Receptor Modulation Capabilities

The this compound scaffold is a versatile structural motif found in molecules designed to interact with a range of enzymes and receptors, demonstrating its potential in medicinal chemistry.

Enzyme Inhibition: Derivatives of pyridine containing a methylthio group have been evaluated for their ability to inhibit specific enzymes. Molecular docking studies have explored the potential of pyridine derivatives as inhibitors of acetylcholine (B1216132) esterase (AChE), an enzyme critical in neurotransmission and a target for treating Alzheimer's disease and other neurological disorders. researchgate.net Pyridine-based N-sulfonamides incorporating a methylthio group have also been investigated for their enzyme inhibition characteristics, with studies showing strong binding to targets like Hsp90α. acs.org The broader class of pyridine-containing compounds has yielded potent inhibitors for various enzymes, such as Cdc7 kinase, which is involved in cell cycle regulation and is a target for cancer therapy. nih.gov

Receptor Modulation: The modulation of cell surface receptors, particularly G protein-coupled receptors (GPCRs), is another key area where pyridine derivatives have shown promise. Thieno[2,3-b]pyridines, which are structurally related to this compound, have been explored as non-nucleoside ligands for adenosine (B11128) receptors. nih.gov Specifically, these compounds have been investigated as potential agonists for the A₁ adenosine receptor, which is implicated in seizure suppression, with some derivatives displaying good binding affinity. nih.gov

Allosteric modulation, where a molecule binds to a site on the receptor distinct from the primary (orthosteric) binding site, is an attractive therapeutic strategy. nih.gov Various pyridine-containing chemical classes, such as 3-(2-pyridinyl)isoquinolines, have been identified as allosteric modulators of the A₃ adenosine receptor. nih.gov Furthermore, certain patented compounds designed as androgen receptor modulators for the treatment of related disorders also feature a methylthio-phenyl or related moiety, indicating the utility of this group in designing receptor-targeted agents. google.com The ability of the pyridine ring to improve properties like biochemical potency and metabolic stability makes it a valuable component in the design of receptor modulators. nih.gov

Rational Design Principles for Methylthio-Substituted Pyridine Bioactive Analogues

The rational design of new bioactive analogues based on the methylthio-substituted pyridine scaffold relies on a set of principles derived from mechanistic and structure-activity relationship studies. These principles guide the strategic modification of the lead structure to enhance potency, selectivity, and pharmacokinetic properties.

Leveraging the Methylthio Group for Lipophilicity and Permeability : The methylthio group is recognized for increasing the lipophilicity of a molecule. This property can be strategically employed to enhance membrane permeability and bioavailability, which is a critical consideration in drug design. In the rational design of some nucleoside analogues, a methyl-thio substitution was specifically included to confer cell permeability to the scaffold. cardiff.ac.uk

Optimizing Target Interactions through Electronic and Steric Tuning : The methylthio group acts as an electron-donating group, which modulates the electronic environment of the pyridine ring and influences its reactivity and binding interactions. SAR studies have shown that replacing a methoxy group with a methylthio group can enhance binding affinity, as seen with PEX14-PEX5 inhibitors. acs.org The design process must therefore consider the balance of electronic effects between the methylthio group and other substituents on the scaffold to fine-tune activity.

Exploiting the Pyridine Core for Binding and Stability : The pyridine ring itself is a key element in rational design. Its planar nature can facilitate favorable π-π stacking interactions with aromatic residues in the binding sites of protein targets. Furthermore, replacing a phenyl ring with a pyridine ring in a drug candidate has been shown to improve metabolic stability, enhance biochemical potency, and resolve protein-binding issues. nih.gov This "pyridine effect" is a powerful tool in lead optimization.

By integrating these principles, medicinal chemists can systematically design novel methylthio-substituted pyridine analogues with improved therapeutic potential, tailored for specific biological targets and applications.

Q & A

Q. How can researchers optimize the synthesis of 3-(Methylthio)pyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example:

- Catalyst selection : Using n-butyl lithium in diethyl ether achieved 88% yield, while isopropyl magnesium chloride in THF yielded 58% .

- Solvent effects : Polar aprotic solvents (e.g., THF) may enhance nucleophilic substitution compared to ethereal solvents .

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions like oxidation of the methylthio group .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the compound >95% purity .

Q. What analytical methods are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- GC-MS : Validates molecular weight (125.19 g/mol) and detects impurities .

- NMR spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., pyridine ring protons at δ 7.2–8.5 ppm, methylthio group at δ 2.5 ppm) .

- Solubility testing : Slightly soluble in water (7.4 g/L at 25°C) but highly soluble in organic solvents like ethanol .

- Density and boiling point : Measured as 1.10 g/cm³ (20°C) and 110–120°C (30 Torr), respectively .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- First aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) can predict electron density distribution, showing sulfur’s nucleophilic character at the 3-position .

- Experimental validation : Reactivity with electrophiles (e.g., alkyl halides) under palladium catalysis to form C–S bonds .

- Spectroscopic tracking : In-situ IR spectroscopy monitors reaction progress by observing shifts in S–Me stretching frequencies (~650 cm⁻¹) .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in antimicrobial applications?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, amines) at the 2- or 4-positions to modulate lipophilicity and bioactivity .

- Biological assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Molecular docking : Simulate binding interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize SAR .

Q. How can researchers investigate the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis studies : Expose the compound to UV light (254 nm) and analyze degradation products via HPLC-MS .

- Biodegradation assays : Use soil microcosms to track microbial breakdown, measuring residual compound levels with LC-UV .

- Ecotoxicity assessment : Evaluate effects on Daphnia magna or algae to determine LC₅₀/EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.